molecular formula C8H6ClF3 B1281123 2-Chloro-3-methylbenzotrifluoride CAS No. 74483-48-0

2-Chloro-3-methylbenzotrifluoride

Cat. No. B1281123
CAS RN: 74483-48-0
M. Wt: 194.58 g/mol
InChI Key: NJLAMXMEANIPBX-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzotrifluoride is a chemical compound that belongs to the class of organic compounds known as benzotrifluorides, which are characterized by a benzene ring substituted with a trifluoromethyl group and additional substituents. While the provided papers do not directly discuss 2-Chloro-3-methylbenzotrifluoride, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be informative for understanding the characteristics of 2-Chloro-3-methylbenzotrifluoride.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . Another example is the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of a carbonate in DMF medium . These methods highlight the use of halogenated starting materials and nucleophilic substitution reactions, which are likely relevant to the synthesis of 2-Chloro-3-methylbenzotrifluoride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of (2S,3S)-4-[2-chloro-3-methylpentanoyloxy] biphenyl 4′-undecyloxy-2′,3′-difluorobenzoate has been described, providing insights into the conformation and arrangement of molecules in the crystal lattice . Similarly, the structure of 3-chloro-2,4,5-trifluorobenzoic acid has been elucidated, showing the orientation of the carboxyl group relative to the benzene ring . These studies suggest that the molecular structure of 2-Chloro-3-methylbenzotrifluoride would also exhibit specific conformational features that could be studied using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a nitro group in 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene allows for further chemical transformations such as reduction or diazotization . Similarly, the carboxylic acid group in 3-chloro-2,4,5-trifluorobenzoic acid participates in hydrogen bonding, forming dimers in the crystal structure . These observations suggest that 2-Chloro-3-methylbenzotrifluoride would also engage in specific chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and can be studied using spectroscopic methods. For instance, the vibrational spectral characteristics of the thioureas synthesized in paper provide information about the intermolecular interactions within the crystal. The hyperpolarizability and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate offer insights into the electronic properties and stability of the molecule . These studies suggest that 2-Chloro-3-methylbenzotrifluoride would have distinct physical and chemical properties that could be similarly analyzed to understand its behavior in various environments.

Scientific Research Applications

  • Synthesis of Amino Acids and Pharmaceuticals : A study by Girard et al. (1996) demonstrated the synthesis of α-amino-β-hydroxy acids, specifically related to vancomycin, starting from 3-chloro-4-hydroxybenzoic acid. This indicates the potential use of chlorinated compounds in pharmaceutical synthesis (Girard et al., 1996).

  • Transformation of Alcohols into Alkyl Chlorides : Mukaiyama et al. (1977) developed a method using 2-Chloro-3-ethylbenzoxazolium salt to transform alcohols into alkyl chlorides. This highlights the role of chlorinated compounds in facilitating chemical transformations (Mukaiyama et al., 1977).

  • Magnetic Resonance Studies of Fluorine Shifts : Schaefer et al. (1977) analyzed the magnetic resonance spectra of various benzoyl fluoride derivatives, including 2-fluoro-6-chloro compounds. This research is significant in understanding the effects of chloro-fluoro substituents on molecular properties (Schaefer et al., 1977).

  • Corrosion Inhibition : Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives as corrosion inhibitors, including 2-methylbenzimidazole. This suggests the potential application of chlorinated compounds in preventing corrosion (Obot & Obi-Egbedi, 2010).

  • Preparation of Organic Compounds : Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, indicating the importance of chlorinated compounds in organic synthesis (Daniewski et al., 2002).

Safety And Hazards

2-Chloro-3-methylbenzotrifluoride is classified as Acute Tox. 4 Oral . It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLAMXMEANIPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507696
Record name 2-Chloro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbenzotrifluoride

CAS RN

74483-48-0
Record name 2-Chloro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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